N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a methoxybenzoyl and phenyl group
Scientific Research Applications
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Shares the methoxybenzoyl moiety but lacks the piperidine and phenyl groups.
N-phenylpiperidine-1-carboxamide: Contains the piperidine and phenyl groups but lacks the methoxybenzoyl moiety.
Uniqueness
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-12-10-16(11-13-18)19(23)22(17-8-4-2-5-9-17)20(24)21-14-6-3-7-15-21/h2,4-5,8-13H,3,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJBMNBMQQJBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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